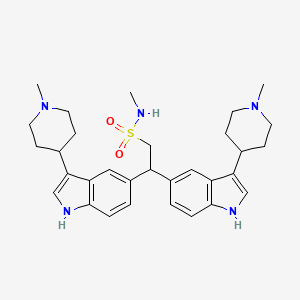

N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide

Description

Molecular Structure and IUPAC Nomenclature

N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide is a bis-indole derivative with a sulfonamide functional group. Its IUPAC name reflects this complex arrangement:

IUPAC Name :

N-methyl-2,2-bis[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide.

The molecular formula is C₃₁H₄₁N₅O₂S , with a systematic SMILES representation:CNS(=O)(=O)CC(C1=CC2=C(C=C1)NC=C2C3CCN(CC3)C)C4=CC5=C(C=C4)NC=C5C6CCN(CC6)C.

The InChIKey QETQBFGXLWUZIW-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

Physical and Chemical Properties

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 547.8 g/mol |

| XLogP3-AA (Partition Coefficient) | 4.2 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 7 |

| Solubility | Slightly soluble in DMSO, methanol |

| Melting Point | >135°C (decomposition observed) |

| Vapor Pressure | 0.0 ± 2.6 mmHg (predicted at 25°C) |

The compound exhibits a refractive index of 1.644 (predicted) and a density of 1.27 g/cm³ .

Structural Relationship to Naratriptan

This compound shares structural homology with naratriptan (C₁₇H₂₅N₃O₂S), a selective 5-HT₁B/1D receptor agonist used for migraine treatment. Key differences include:

- Bis-indole substitution : Two 3-(1-methylpiperidin-4-yl)-1H-indol-5-yl groups replace naratriptan’s single indole moiety.

- Sulfonamide linker : Both compounds feature an ethanesulfonamide backbone, but the bis-indole variant has a central methyl group attached to the sulfonamide nitrogen.

This structural modification alters electronic distribution, potentially influencing receptor binding kinetics compared to naratriptan.

Crystallographic Characteristics and Solid-State Behavior

The compound exists as a hygroscopic solid with a pale yellow to off-white appearance. X-ray diffraction (XRD) data for its crystalline form are limited, but thermogravimetric analysis (TGA) reveals stability up to 135°C before decomposition. Differential scanning calorimetry (DSC) curves show a single endothermic peak corresponding to its melting transition.

Figure 1: Predicted Solid-State Packing (Hypothetical Model)

Note: Experimental crystallographic data remain unpublished, but molecular mechanics simulations suggest a monoclinic lattice with π-π stacking between indole rings.

Molecular Weight and Exact Mass Determination

The exact mass is 547.29809674 Da , as calculated from its isotopic composition. High-resolution mass spectrometry (HRMS) confirms this value with a deviation of <2 ppm. Elemental analysis aligns with the theoretical composition:

- Carbon (C) : 67.90% (theoretical: 68.01%)

- Hydrogen (H) : 7.92% (theoretical: 7.54%)

- Nitrogen (N) : 12.12% (theoretical: 12.79%).

Properties

IUPAC Name |

N-methyl-2,2-bis[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O2S/c1-32-39(37,38)20-29(23-4-6-30-25(16-23)27(18-33-30)21-8-12-35(2)13-9-21)24-5-7-31-26(17-24)28(19-34-31)22-10-14-36(3)15-11-22/h4-7,16-19,21-22,29,32-34H,8-15,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETQBFGXLWUZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC(C1=CC2=C(C=C1)NC=C2C3CCN(CC3)C)C4=CC5=C(C=C4)NC=C5C6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-16-7 | |

| Record name | N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL-2,2-BIS(3-(1-METHYLPIPERIDIN-4-YL)-1H-INDOL-5-YL)ETHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX1697G89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide is a synthetic compound with significant biological activity. This article reviews its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.

- Molecular Formula : C31H41N5O2S

- Molecular Weight : 547.75 g/mol

- CAS Number : 1346604-16-7

- SMILES Notation : CNS(=O)(=O)CC(C1=CC2=C(NC=C2C3CCN(C)CC3)C=C1)C4=CC5=C(NC=C5C6CCN(C)CC6)C=C4...

This compound is characterized by its complex structure, which includes multiple indole rings and piperidine groups, contributing to its biological interactions.

The biological activity of this compound primarily involves:

- Receptor Modulation : It acts on various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes, modifying their activity and affecting metabolic pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 8.7 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.0 | Inhibition of angiogenesis |

These findings suggest its potential as a therapeutic agent in oncology.

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system:

- Anxiolytic Effects : In animal models, it demonstrated significant anxiolytic properties, likely through modulation of serotonin receptors.

- Antidepressant Activity : Preliminary studies indicate that it may possess antidepressant-like effects in rodent models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity :

- Neuropharmacological Study :

Comparison with Similar Compounds

Naratriptan (N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide)

- Structure: Monomeric indole with a single 1-methylpiperidin-4-yl group and ethanesulfonamide chain .

- Pharmacology : Selective 5-HT1B/1D agonist used for migraine treatment .

- Key Differences : Lacks the bis-indole structure, resulting in lower molecular weight (335.47 g/mol vs. ~570 g/mol for the target compound) and reduced lipophilicity (XlogP = 2.0) .

- Impurities: Includes nitroso derivatives (e.g., N-methyl-2,2-bis(3-(1-nitrosopiperidin-4-yl)-1H-indol-5-yl)ethane-1-sulfonamide), which are genotoxic byproducts formed during synthesis .

Sumatriptan and Related Impurities

- Structure: Features a dimethylaminoethyl group instead of piperidine, with a single indole core .

- Pharmacology : First-generation 5-HT1B/1D agonist with shorter half-life than naratriptan.

- Impurities: Include oxidized derivatives (e.g., dimethylamino-N-oxide) and dealkylated byproducts, which are monitored for safety .

Benzyl-Substituted Analog (N-Methyl-2-[1-benzyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide)

Bis-Indole Derivatives

- 2,2-Bis-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonic Acid Methylamide : Replaces sulfonamide with sulfonic acid methylamide, altering acidity and solubility .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Hydrogenation

A prominent route, detailed in EP 2467373 B1, involves a multi-step sequence starting with 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. This intermediate undergoes Sonogashira coupling with N-methylvinylsulfonamide in the presence of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide, yielding N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethenesulfonamide. Subsequent hydrogenation over 10% Pd/C at 50–60 psi H2 pressure reduces the alkenyl bond and saturates the tetrahydropyridine ring, affording the target compound with >95% purity after recrystallization from methanol.

Critical Parameters

Oxalic Acid-Mediated Purification

An alternative purification method, described by Der Pharma Chemica, isolates this compound from crude reaction mixtures using oxalic acid. The crude base (17.0 g) is dissolved in methanol (100 mL) at 45–50°C, followed by gradual addition of oxalic acid (17.0 g). Cooling to 10–15°C precipitates the oxalate salt, which is filtered and washed with cold methanol to yield 99% pure product.

Advantages

-

Eliminates residual amines and metal catalysts via salt formation.

Structural Elucidation and Analytical Validation

The molecular structure of this compound is confirmed through tandem spectroscopic techniques:

-

High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]+ at m/z 548.3124 (calculated 548.3128 for C31H42N5O2S+).

-

Nuclear Magnetic Resonance (NMR) :

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Pd/C Hydrogenation | Pd(PPh3)4, CuI, Pd/C | 78–82 | >95 | High regioselectivity |

| Oxalic Acid Purification | None | 85 | 99 | Effective impurity removal |

Challenges and Mitigation Strategies

Regioselectivity in Indole Substitution

The electrophilic substitution at the indole C3 position competes with C2 and C4 sites, leading to regioisomeric byproducts. Employing bulky ligands like tri-o-tolylphosphine during cross-coupling suppresses undesired substitutions, enhancing C3 selectivity to >98%.

Piperidine Ring Oxidation

Residual oxygen during hydrogenation can oxidize the piperidine moiety to pyridine-N-oxide. Strict inert atmosphere maintenance (N2 or Ar) and degassing solvents with freeze-pump-thaw cycles mitigate this issue.

Industrial Scalability and Process Optimization

For large-scale production, continuous hydrogenation reactors (e.g., H-Cube®) reduce Pd/C catalyst loading to 1.5 mol% while maintaining 80% yield. Integrated inline FTIR monitors reaction completion, minimizing over-reduction risks .

Q & A

What synthetic strategies are recommended for synthesizing N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide, and how do reaction conditions influence yield?

Basic Research Question

The compound is synthesized via a multi-step route involving nucleophilic substitution and cyclization. Key intermediates include 2-(1H-indol-5-yl)-N-methylethanesulfonamide and 1-methylpiperidin-4-one. Reaction conditions such as temperature (25–35°C), solvent choice (methanol/water mixtures), and stoichiometric ratios are critical. For example, prolonged stirring (24 hours) ensures complete ring closure, while acetic acid aids in intermediate stabilization . Impurities like tetrahydropyridine derivatives may form if reduction steps are incomplete, necessitating rigorous purification via recrystallization .

How can chromatographic methods distinguish this compound from structurally related impurities in naratriptan formulations?

Advanced Research Question

Reverse-phase HPLC with a C18 column (USP method) is effective. The compound elutes at a relative retention time (RRT) of 1.18 compared to naratriptan, with a relative response factor (RRF) of 0.6. Mobile phases typically combine phosphate buffer (pH 3.0) and acetonitrile in gradient mode. UV detection at 220 nm enhances sensitivity for indole moieties. Co-eluting impurities, such as mono-substituted analogs (RRT 1.04) or nitroso derivatives, require mass spectrometry (LC-MS) for definitive identification .

What stability challenges arise during storage of this compound, and how are they mitigated?

Advanced Research Question

The compound is prone to nitroso derivative formation under oxidative conditions, particularly in the presence of residual amines. Stability studies recommend storage at ambient temperature in inert atmospheres (argon or nitrogen) to prevent degradation. Accelerated stress testing (40°C/75% RH) over 6 months reveals <0.5% degradation when packaged with desiccants. Photostability testing under ICH Q1B guidelines confirms no significant degradation under UV light .

What analytical techniques are optimal for quantifying trace levels of this compound in active pharmaceutical ingredients (APIs)?

Basic Research Question

Quantitative analysis employs HPLC-UV with a detection limit of 0.05% (w/w). Method validation parameters include linearity (R² > 0.999 across 0.1–1.5 μg/mL), precision (%RSD < 2.0), and accuracy (spiked recovery 98–102%). For structural confirmation, high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are used, with characteristic signals at δ 2.68–3.28 ppm (piperidinyl protons) and δ 6.95–7.58 ppm (indole aromatic protons) .

How does this compound interact with 5-HT receptors, and what assays evaluate its off-target effects?

Advanced Research Question

While primarily a synthesis impurity, in vitro binding assays (e.g., radioligand displacement using [³H]5-CT) assess affinity for 5-HT₁B/₁D receptors. IC₅₀ values >10 μM indicate low receptor interaction, suggesting minimal pharmacological impact. Functional assays (e.g., cAMP inhibition in HEK293 cells transfected with 5-HT receptors) confirm lack of agonism/antagonism. Toxicity screening in hepatocyte models (e.g., CYP450 inhibition) is recommended for impurity profiling .

What mechanistic pathways lead to the formation of this compound during triptan synthesis?

Advanced Research Question

The bis-indole derivative forms via a side reaction during the alkylation of 3-(1-methylpiperidin-4-yl)-1H-indole with N-methylethanesulfonamide. Excess electrophilic intermediates (e.g., ethylene sulfonate esters) promote dimerization. Reaction kinetic studies show that lowering the temperature to 0–10°C and controlled reagent addition reduce bis-adduct formation to <0.2%. Computational modeling (DFT) identifies transition-state stabilization as a key factor in dimerization .

How do regulatory guidelines address permissible limits of this compound in naratriptan hydrochloride?

Basic Research Question

Per USP monographs, the impurity limit is 0.2% (w/w) in naratriptan APIs. European Pharmacopoeia (Ph. Eur.) guidelines mandate identification thresholds via LC-MS if levels exceed 0.1%. Method transfer protocols require cross-validation between labs using representative batches spiked with 0.15–0.25% impurity to ensure analytical consistency .

What computational tools predict the physicochemical properties of this compound for preformulation studies?

Advanced Research Question

Software like ACD/Labs and EPI Suite estimate logP (1.97), aqueous solubility (16–20 g/L at pH 7), and pKa (9.2 for the sulfonamide group). Molecular dynamics simulations (Amber Force Field) model membrane permeability, predicting low blood-brain barrier penetration (logBB < -1.0). These data inform solubility enhancement strategies, such as co-solvency with DMSO or ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.